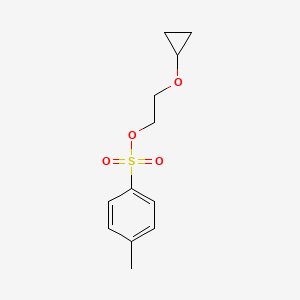

2-cyclopropyloxyethyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyloxyethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-2-6-12(7-3-10)17(13,14)16-9-8-15-11-4-5-11/h2-3,6-7,11H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPPJFHIYMURGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate

This guide provides a comprehensive technical overview of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in modern pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document will delve into the compound's chemical properties, synthesis, applications, and safety considerations, supported by detailed experimental protocols and mechanistic insights.

Introduction

This compound, also known as 2-cyclopropoxyethyl tosylate, is an organic compound of significant interest in the pharmaceutical industry. Its structure, featuring a cyclopropyloxyethyl moiety and a tosylate leaving group, makes it a versatile reagent for introducing the 2-cyclopropyloxyethyl group into various molecular scaffolds. This functional group is a component of several modern therapeutic agents, highlighting the importance of its efficient and scalable synthesis. Notably, it serves as a crucial intermediate in the synthesis of the antidiabetic drug bexagliflozin[1].

The core utility of this compound lies in the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions.[2][3] This allows for the facile formation of new chemical bonds by reacting this compound with a wide range of nucleophiles. The cyclopropyl group within the structure can also impart unique conformational and metabolic properties to the final drug molecule.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 862728-59-4 | [4][5] |

| Molecular Formula | C12H16O4S | [4][5] |

| Molecular Weight | 256.32 g/mol | [4][5] |

| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [4] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 390.8±25.0 °C (Predicted) | [1] |

| Density | 1.26±0.1 g/cm3 (Predicted) | [1] |

| SMILES | O=S(C1=CC=C(C)C=C1)(OCCOC2CC2)=O | [4] |

Synthesis and Mechanism

The synthesis of this compound is primarily achieved through the tosylation of 2-(cyclopropyloxy)ethanol. This reaction is a classic example of converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group), facilitating subsequent nucleophilic substitution reactions.[2]

Reaction Mechanism

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid (HCl) byproduct and to deprotonate the intermediate oxonium ion, driving the reaction to completion.[2] A key advantage of this method is the retention of stereochemistry at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the reaction.[2]

Caption: General mechanism for the tosylation of an alcohol.

Detailed Experimental Protocol

The following protocol for the synthesis of this compound is adapted from the literature.[5]

Materials:

-

2-(cyclopropyloxy)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

2-Methyltetrahydrofuran

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Brine (saturated NaCl solution)

-

Ethanol

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(cyclopropyloxy)ethanol in a mixture of THF and 2-methyltetrahydrofuran.

-

Cooling: Cool the mixture to a temperature between -5 °C and 0 °C with stirring.

-

Base Addition: Prepare a pre-cooled (0 °C) aqueous solution of NaOH. Add this solution dropwise to the reaction mixture over approximately 40 minutes, ensuring the internal temperature remains between -5 °C and 0 °C.

-

Stirring: Stir the mixture for an additional 20 minutes at -5 °C to 0 °C.

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride portion-wise over about 40 minutes, maintaining the internal temperature between -5 °C and 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C under a nitrogen atmosphere for 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

-

Warming and Overnight Stirring: Remove the cooling bath and allow the reaction to warm slowly to 10 °C to 20 °C and stir overnight.

-

Work-up: Add brine to the reaction mixture. Extract the aqueous layer three times with a 5:1 v/v mixture of ethyl acetate and petroleum ether.

-

Washing: Combine the organic layers and wash them with saturated brine and then with water.

-

Solvent Removal: Concentrate the combined organic layers under reduced pressure at 40 °C to yield the crude product as a liquid.

-

Purification: To remove any residual solvents, add ethanol to the crude product and evaporate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.[6]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of the tosylate group makes it an effective alkylating agent, allowing for the introduction of the 2-cyclopropyloxyethyl moiety into a target molecule through nucleophilic substitution.[7]

Synthesis of Bexagliflozin

A prominent example of its application is in the synthesis of bexagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. In the synthesis of bexagliflozin, this compound is used to alkylate a phenolic hydroxyl group on a precursor molecule. This reaction is a critical step in constructing the final drug structure.[1]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the hazard statements for this compound and similar tosylates, the following precautions are recommended[1][8][9]:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1][9]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Handle the product in a well-ventilated area or under a chemical fume hood.[8][10]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][11]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8]

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[8]

-

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug development. Its well-defined synthesis, predicated on the robust tosylation reaction, and its utility as an alkylating agent make it a crucial component in the production of modern pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in industrial settings.

References

-

EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. National Institutes of Health. [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

-

Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]

- Novel processes for the synthesis of cyclopropyl compounds.

-

CID 21711137 | C14H14O6S2-2. PubChem. [Link]

- Preparation of hydroxy-benzylbenzene derivatives.

-

The Chemistry of 2-(Vinyloxy)ethanol: Synthesis, Reactions, and Emerging Applications. [Link]

-

[2-(Propan-2-ylideneamino)oxycyclohexyl] 4-methylbenzenesulfonate. PubChem. [Link]

- Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.

-

2 - Ethoxyethyl 4-methylbenzenesulfonate. Nigam Pharmachem Industries. [Link]

- Method for preparing methyl benzenesulfonate.

-

Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist. PubMed. [Link]

-

Ensemble Therapeutics announces collaboration with Novartis. Drug Discovery News. [Link]

-

2-(Benzyloxycarbonylamino)ethyl 4-methylbenzenesulfonate. PubChem. [Link]

Sources

- 1. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]

- 5. 2-Cyclopropoxyethyl4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicea.com [chemicea.com]

- 11. fishersci.com [fishersci.com]

2-cyclopropyloxyethyl 4-methylbenzenesulfonate chemical structure

An In-Depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate: Synthesis, Properties, and Application in Drug Development

Executive Summary

This guide provides a comprehensive technical overview of this compound, a key organic intermediate in modern pharmaceutical synthesis. Known commonly as 2-cyclopropoxyethyl tosylate, this compound's utility is anchored by the exceptional leaving group capability of its 4-methylbenzenesulfonate (tosylate) moiety. This property renders it a highly efficient alkylating agent for introducing the 2-cyclopropyloxyethyl group into target molecules. Its principal and most critical application is as a pivotal building block in the manufacturing of bexagliflozin, an SGLT2 inhibitor used in the treatment of type 2 diabetes.[1][2] This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its specific role in drug development, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Profile

This compound is an ester of p-toluenesulfonic acid and 2-cyclopropoxyethanol. The presence of the tosylate group is the defining feature of its chemical reactivity.

Chemical Structure:

The molecule consists of a central ethyl chain. One terminus is attached to a cyclopropyl group via an ether linkage (-O-), forming the cyclopropyloxy moiety. The other terminus is esterified with 4-methylbenzenesulfonic acid, creating the tosylate ester.

The structure can be represented by the SMILES string: O=S(C1=CC=C(C)C=C1)(OCCOC2CC2)=O.[3]

Physicochemical Data:

A summary of the compound's key properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 862728-59-4 | [1][3][4] |

| Molecular Formula | C₁₂H₁₆O₄S | [1][3][4] |

| Molecular Weight | 256.32 g/mol | [1][3][4] |

| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [3] |

| Common Synonyms | 2-Cyclopropoxyethyl tosylate | [1] |

| Appearance | Off-white to light yellow solid or liquid | [1][4] |

| Purity (Commercial) | ≥97.0% | [1][3] |

| Boiling Point (Predicted) | 390.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

Mechanistic Basis of Reactivity: The Tosylate Leaving Group

The utility of this compound as a synthetic intermediate is almost entirely derived from the properties of the tosylate group. Understanding the causality behind its reactivity is crucial for its effective application. The tosylate anion is an exceptionally stable, and therefore excellent, leaving group. This stability arises from the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.

This inherent stability makes the carbon atom to which the tosylate is attached (the α-carbon of the ethyl group) highly electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[5] This pathway involves a backside attack by the nucleophile, leading to the displacement of the tosylate group and, if the carbon were chiral, an inversion of stereochemistry.

Validated Synthesis Protocol

The following protocol for the preparation of this compound is adapted from established patent literature, ensuring a self-validating and reproducible methodology.[4]

3.1. Rationale for Experimental Design

-

Base (NaOH): The reaction is an esterification. The starting alcohol, 2-cyclopropoxyethanol, is deprotonated by sodium hydroxide to form a more potent sodium alkoxide nucleophile. This significantly enhances the rate of reaction with the electrophilic sulfur atom of p-toluenesulfonyl chloride.

-

Low Temperature (-5 to 0 °C): The reaction is exothermic. Maintaining a low temperature is critical to prevent side reactions, such as the degradation of the tosyl chloride or the product, thereby ensuring high purity and yield.

-

Inert Atmosphere (Nitrogen): p-Toluenesulfonyl chloride can react with atmospheric moisture. Conducting the reaction under a nitrogen blanket prevents this undesired hydrolysis, maximizing the amount of reactant available for the desired transformation.

-

Solvent System (THF/Water): A biphasic solvent system is used. Tetrahydrofuran (THF) solubilizes the organic reactants (alcohol and tosyl chloride), while water dissolves the sodium hydroxide base, allowing for efficient interaction at the phase interface.

3.2. Experimental Procedure

Materials:

-

2-cyclopropoxyethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

2-Methyltetrahydrofuran

-

Ethyl acetate

-

Petroleum ether

-

Brine (saturated NaCl solution)

-

Deionized water

Protocol Steps:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and thermometer, combine 2-cyclopropoxyethanol with THF and 2-methyltetrahydrofuran. Begin stirring and cool the mixture to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Base Addition: Separately, prepare a pre-cooled (0 °C) aqueous solution of sodium hydroxide. Add this NaOH solution dropwise to the reaction mixture over approximately 40 minutes, ensuring the internal temperature is strictly maintained between -5 °C and 0 °C.

-

Alkoxide Formation: Stir the mixture for an additional 20 minutes at -5 °C to 0 °C to ensure complete formation of the sodium 2-cyclopropoxyethoxide intermediate.

-

Tosyl Chloride Addition: Add solid p-toluenesulfonyl chloride portion-wise over 40 minutes. It is critical to control the addition rate to keep the internal temperature between -5 °C and 0 °C.

-

Reaction: Maintain the reaction mixture at -5 °C to 0 °C under a nitrogen atmosphere for 5 hours. Afterward, remove the cooling bath and allow the reaction to warm slowly to 10-20 °C and stir overnight.

-

Workup and Extraction: Add 400 mL of brine to the reaction mixture to quench the reaction. Extract the aqueous mixture three times with a 5:1 v/v solution of ethyl acetate/petroleum ether.

-

Washing: Combine the organic layers and wash sequentially with saturated brine and water.

-

Isolation: Concentrate the organic phase under reduced pressure at 40 °C to yield the crude product as a liquid. A final co-evaporation with ethanol can be performed to remove residual solvents. This process typically yields the product with >98% purity.[4]

Application in Drug Development: Synthesis of Bexagliflozin

The primary industrial application of this compound is as a critical intermediate in the synthesis of Bexagliflozin.[1][2] Bexagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, a class of drugs used to treat type 2 diabetes by promoting the excretion of glucose through the urine.

In the synthesis of bexagliflozin, a core aglycone precursor containing a nucleophilic phenolic hydroxyl group is reacted with this compound. In this key step, the tosylate acts as the leaving group in an Sɴ2 reaction, resulting in the formation of an ether linkage and attaching the required cyclopropyloxyethyl side-chain to the drug's core structure. This transformation is a testament to the compound's role as a specialized and efficient alkylating agent.

Safety and Handling

According to the Globally Harmonized System (GHS), this compound presents several hazards that necessitate careful handling.

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling Recommendations:

-

Always handle this chemical within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves (P280), safety glasses or goggles (P280), and a lab coat.[1]

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of accidental ingestion, call a poison control center or physician immediately (P301+P312).[1]

-

Store in a cool, dry, well-ventilated area away from incompatible materials.

References

Sources

- 1. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]

- 2. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]

- 3. This compound 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]

- 4. 2-Cyclopropoxyethyl4-methylbenzenesulfonate synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]

An In-depth Technical Guide to 2-Cyclopropyloxyethyl Tosylate: Properties, Synthesis, and Applications

Introduction

2-Cyclopropyloxyethyl tosylate, with the CAS Number 862728-59-4, is a sulfonate ester that has garnered attention in the fields of organic chemistry and pharmaceutical development.[1][2] Its structure incorporates a cyclopropyl ether moiety and a p-toluenesulfonate (tosylate) group. The significance of this molecule lies in the exceptional reactivity conferred by the tosylate functional group. Alcohols are inherently poor leaving groups in nucleophilic substitution reactions due to the strong basicity of the hydroxide ion (HO⁻).[3] By converting the primary alcohol of 2-cyclopropyloxyethanol into its corresponding tosylate, the hydroxyl group is transformed into a p-toluenesulfonate group, which is an excellent leaving group.[4] This is because the p-toluenesulfonate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and is well-stabilized by resonance. This activation facilitates a wide range of nucleophilic substitution reactions, making 2-cyclopropyloxyethyl tosylate a versatile and valuable intermediate for introducing the 2-cyclopropyloxyethyl fragment into more complex molecular architectures, particularly in the synthesis of novel therapeutic agents.

Compound Identification and Physical Properties

A clear identification of a chemical entity is paramount for reproducibility and safety in a research setting. The key identifiers and predicted physical properties for 2-cyclopropyloxyethyl tosylate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [2] |

| Synonyms | 2-Cyclopropoxyethyl Tosylate, Toluene-4-Sulfonic Acid 2-Cyclopropoxy-Ethyl Ester | [1] |

| CAS Number | 862728-59-4 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₄S | [1][2] |

| Molecular Weight | 256.32 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 390.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |

| SMILES | O=S(C1=CC=C(C)C=C1)(OCCOC2CC2)=O | [2] |

| InChIKey | MTPPJFHIYMURGK-UHFFFAOYSA-N | [1] |

Spectroscopic and Analytical Characterization

Precise characterization is essential to confirm the identity and purity of synthesized 2-cyclopropyloxyethyl tosylate. The following spectroscopic data are characteristic of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals for each part of the molecule. The aromatic protons of the tosyl group typically appear as two doublets in the downfield region (δ 7.2–7.8 ppm).[5] The methylene protons adjacent to the sulfonate ester (CH₂-OTs) and the ether oxygen (CH₂-O-cyclopropyl) would likely resonate as triplets between δ 3.4 and 4.5 ppm. The cyclopropyl methine proton and methylene protons will appear as multiplets in the upfield region, typically between δ 0.8 and 1.2 ppm.[5]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the aromatic carbons of the tosyl group (δ 127-145 ppm), the methyl carbon of the tosyl group (around δ 21 ppm), the two aliphatic carbons of the ethyl chain (δ 60-70 ppm), and the carbons of the cyclopropyl ring in the upfield region.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 256, corresponding to the molecular weight of the compound.[5] A prominent fragmentation pattern would involve the loss of the tosyl group or cleavage of the cyclopropane ring, providing further structural confirmation.[5] More advanced techniques like LC-MS/MS can be used for sensitive detection and quantification.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands confirming the presence of the key functional groups. Strong asymmetric and symmetric stretching vibrations for the sulfonate S=O bonds are expected around 1350 cm⁻¹ and 1175 cm⁻¹, respectively. C-O stretching bands for the ether and ester linkages will appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.

Chemical Properties and Reactivity

The chemical behavior of 2-cyclopropyloxyethyl tosylate is dominated by the p-toluenesulfonate group, which functions as an outstanding leaving group in nucleophilic substitution reactions, typically following an Sₙ2 mechanism.[7] This high reactivity allows for the facile displacement of the tosylate by a wide variety of nucleophiles.

This reactivity profile makes it an ideal substrate for constructing more complex molecules. For instance, in pharmaceutical synthesis, it can be readily reacted with amines (amination) to form substituted cyclopropylamines, which are prevalent motifs in many drugs.[8]

Caption: General Sₙ2 reaction pathway for 2-cyclopropyloxyethyl tosylate.

Synthesis Protocol

The synthesis of 2-cyclopropyloxyethyl tosylate is a standard esterification procedure involving the reaction of the corresponding alcohol with p-toluenesulfonyl chloride (TsCl).[9] The use of a base is critical to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[10]

Detailed Experimental Methodology

Objective: To synthesize 2-cyclopropyloxyethyl tosylate from 2-cyclopropyloxyethanol.

Reagents & Materials:

-

2-cyclopropyloxyethanol (1 eq.)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

-

Pyridine or Triethylamine (Et₃N) (1.5 eq.)

-

Dry Dichloromethane (DCM) (10 vol)

-

Deionized Water

-

Saturated aqueous NaHCO₃ solution

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropyloxyethanol (1 eq.) and dissolve it in dry dichloromethane (10 vol).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Slowly add pyridine or triethylamine (1.5 eq.) to the stirred solution. The choice of base is crucial; pyridine can also act as the solvent, whereas the more volatile triethylamine is often preferred for easier removal during work-up.[9][10]

-

Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature remains at or below 5 °C. The tosyl chloride is highly electrophilic and reacts with the alcohol nucleophile.

-

Reaction: Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2-12 hours.[10]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with DCM.

-

Combine all organic layers and wash successively with saturated aqueous NaHCO₃, water, and brine.[8] This washing sequence removes any remaining acid and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-cyclopropyloxyethyl tosylate.

Caption: Workflow for the synthesis of 2-cyclopropyloxyethyl tosylate.

Applications in Research and Development

As a reactive intermediate, 2-cyclopropyloxyethyl tosylate is primarily used as a building block in multi-step organic syntheses. Its ability to undergo clean substitution reactions makes it a valuable tool for medicinal chemists and drug development professionals. The cyclopropyl group is a desirable motif in drug design as it can enhance metabolic stability, improve potency, and modulate the conformational properties of a molecule. The introduction of the 2-cyclopropyloxyethyl sidechain via this tosylate intermediate allows for the exploration of new chemical space in the development of novel therapeutics.

Safety and Handling

2-Cyclopropyloxyethyl tosylate should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell).[1]

It is a potent alkylating agent and should be treated as potentially harmful. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Storage and Stability

Tosylates generally exhibit good thermal stability.[5] However, due to their reactivity, they should be stored in a cool, dry, and well-ventilated area away from moisture, strong bases, and oxidizing agents to prevent degradation. Long-term storage under an inert atmosphere is recommended to ensure stability and purity.[11]

References

- BenchChem. (2025). Ethyl 2-Cyclopropylideneacetate as a Versatile Precursor in Pharmaceutical Synthesis. Benchchem.

- Vulcanchem. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ChemicalBook. (n.d.).

- Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A compar

- Hoogenboom, R., et al. (n.d.). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s.

- Pearson+. (n.d.).

- Ashenhurst, J. (2015, March 10).

- Organic Synthesis. (n.d.).

- National Center for Biotechnology Information. (n.d.). 2-(Cyclohexyl)

- Harris, J. M., et al. (n.d.). Proton NMR Characterization of Poly(ethylene glycols) and Derivatives.

- Advanced ChemBlocks. (n.d.).

- Liu, D., et al. (2019, October 7). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS.

- Solubility of Things. (n.d.). Tosyl chloride.

- National Institutes of Health. (2025, October 23).

- Chemistry Steps. (n.d.).

- Nakka, S., et al. (2024, January). A sensitive ultra-performance liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of assay and trace-level genotoxic tosylate analogs (methyl and ethyl) in empagliflozin and its tablet dosage forms. PubMed.

- Mubeen, R. (2012, February 2). What is the role and mechanism of action of tosyl chloride in organic synthesis?.

- National Center for Biotechnology Information. (n.d.).

- Hunt, I. (n.d.).

- Sigma-Aldrich. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- European Medicines Agency. (1996, July). Stability Testing of Biotechnological/Biological Products.

Sources

- 1. 2-Cyclopropoxyethyl4-methylbenzenesulfonate | 862728-59-4 [amp.chemicalbook.com]

- 2. 2-cyclopropyloxyethyl 4-methylbenzenesulfonate 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Cyclopropylmethoxy-ethanol tosylate () for sale [vulcanchem.com]

- 6. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. ema.europa.eu [ema.europa.eu]

An In-Depth Technical Guide to the Synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthesis of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in the preparation of various pharmaceutical compounds, notably the SGLT2 inhibitor bexagliflozin. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including the preparation of the requisite starting material, 2-cyclopropyloxyethanol, via the Williamson ether synthesis, and its subsequent tosylation. The guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses critical process parameters and purification strategies. Our objective is to furnish a scientifically rigorous and practical resource that combines established methodologies with expert insights to facilitate the successful and efficient synthesis of this important molecule.

Introduction: The Significance of this compound

This compound, also known as 2-cyclopropoxyethyl tosylate, is a crucial building block in modern medicinal chemistry. Its structure incorporates a cyclopropyl ether moiety, a common feature in many biologically active molecules that can enhance metabolic stability and binding affinity, and a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions.

The primary driver for the interest in this compound is its role as a key intermediate in the synthesis of bexagliflozin, an inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[1] The tosylate's high reactivity and stability under specific conditions make it an ideal precursor for the efficient construction of the complex molecular architecture of such drugs. This guide will provide a detailed roadmap for its synthesis, empowering researchers to produce this valuable intermediate with high purity and yield.

Retrosynthetic Analysis and Strategy

The synthesis of this compound can be logically approached in two main stages: the formation of the cyclopropyl ether, 2-cyclopropyloxyethanol, followed by the tosylation of the primary alcohol.

Caption: Retrosynthetic pathway for this compound.

This retrosynthetic analysis highlights the two key reactions that will be detailed in this guide:

-

Williamson Ether Synthesis: To construct the ether linkage in 2-cyclopropyloxyethanol.

-

Tosylation: To convert the hydroxyl group of 2-cyclopropyloxyethanol into a tosylate, a superior leaving group.

Synthesis of the Starting Material: 2-cyclopropyloxyethanol

The preparation of 2-cyclopropyloxyethanol is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[4][5] In this case, the sodium salt of cyclopropanol (sodium cyclopropoxide) will act as the nucleophile, attacking 2-chloroethanol.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Cyclopropanol | Reagent | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | Reagent | Acros Organics |

| 2-Chloroethanol | Reagent | Alfa Aesar |

| Anhydrous Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |

| Diethyl Ether | ACS | VWR |

| Saturated Ammonium Chloride Solution | ACS | VWR |

| Anhydrous Magnesium Sulfate | ACS | VWR |

Experimental Protocol: Williamson Ether Synthesis

Safety Precaution: Sodium hydride is a highly flammable solid and reacts violently with water. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn.

-

Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Formation of Sodium Cyclopropoxide: Anhydrous THF (100 mL) is added to the flask, followed by the careful, portion-wise addition of sodium hydride (4.4 g, 0.11 mol, 60% dispersion in mineral oil) under a positive pressure of nitrogen. The resulting suspension is stirred.

-

Addition of Cyclopropanol: Cyclopropanol (5.8 g, 0.1 mol) is dissolved in anhydrous THF (20 mL) and added dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. The reaction mixture is then gently refluxed for 1 hour to ensure complete formation of the alkoxide. The evolution of hydrogen gas will be observed.

-

Addition of 2-Chloroethanol: After cooling the reaction mixture to room temperature, 2-chloroethanol (8.05 g, 0.1 mol) dissolved in anhydrous THF (20 mL) is added dropwise over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).

-

Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield 2-cyclopropyloxyethanol as a colorless liquid.

Synthesis of this compound

The conversion of the primary alcohol in 2-cyclopropyloxyethanol to the corresponding tosylate is a critical step. Tosylates are excellent leaving groups because the tosylate anion is highly stabilized by resonance.[6] The reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl), with a base used to neutralize the HCl byproduct.[4]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-cyclopropyloxyethanol | As synthesized | N/A |

| p-Toluenesulfonyl chloride (TsCl) | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Sodium Hydroxide | ACS Reagent, ≥97.0% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | ACS | VWR |

| 2-Methyltetrahydrofuran | Anhydrous, 99% | Acros Organics |

| Ethyl Acetate | ACS | VWR |

| Petroleum Ether (60-90 °C) | ACS | VWR |

| Brine (Saturated NaCl solution) | ACS | VWR |

Experimental Protocol: Tosylation

This protocol is adapted from a procedure described in US Patent 2015/0210634 A1.

-

Reaction Setup: A 1 L multi-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with 2-cyclopropyloxyethanol (assume 1.0 mol scale for this protocol), THF, and 2-methyltetrahydrofuran.

-

Cooling: The mixture is stirred and cooled to a temperature between -5 °C and 0 °C using an ice-salt bath.

-

Base Addition: A pre-cooled (0 °C) aqueous solution of sodium hydroxide (134 g, 3.3 mol in 580 mL of water) is added dropwise to the reaction mixture over a period of 40 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C. The mixture is stirred for an additional 20 minutes at this temperature.

-

Addition of Tosyl Chloride: p-Toluenesulfonyl chloride (252 g, 1.32 mol) is added portion-wise over 40 minutes, again maintaining the internal temperature between -5 °C and 0 °C.

-

Reaction: The reaction is stirred at -5 °C to 0 °C under a nitrogen atmosphere for 5 hours. The cooling bath is then removed, and the reaction is allowed to warm slowly to 10-20 °C and stirred overnight.

-

Workup: Brine (400 mL) is added to the reaction mixture. The mixture is then extracted with a 5:1 v/v solution of ethyl acetate/petroleum ether (3 x 300 mL).

-

Purification: The combined organic layers are washed with saturated brine (300 mL) and water (200 mL). The organic phase is then concentrated under reduced pressure at 40 °C to yield the crude product as a liquid. To remove any residual solvents, 200 g of ethanol is added to the crude product, and the mixture is evaporated under reduced pressure. This process yields this compound with a reported yield of 76% and a purity of 99.0%.

Caption: Experimental workflow for the synthesis of this compound.

In-Depth Discussion: Causality Behind Experimental Choices

Williamson Ether Synthesis: Why Sodium Hydride and THF?

The choice of sodium hydride as the base is critical for the deprotonation of cyclopropanol.[4] Being a non-nucleophilic, strong base, it irreversibly deprotonates the alcohol to form the corresponding alkoxide and hydrogen gas, which drives the equilibrium of the first step to completion. The use of an anhydrous solvent like THF is mandatory to prevent the violent reaction of sodium hydride with water and to ensure the stability of the highly reactive alkoxide.

Tosylation: The Role of a Biphasic System and Low Temperature

The use of a biphasic solvent system (THF/2-methyltetrahydrofuran and water) and a strong inorganic base like sodium hydroxide is a common industrial practice for tosylation. The organic phase dissolves the alcohol and tosyl chloride, while the aqueous phase contains the base. This setup allows for efficient reaction at the interface and simplifies the workup by partitioning the product into the organic layer and the inorganic salts into the aqueous layer.

Conducting the reaction at low temperatures (-5 °C to 0 °C) is crucial for several reasons:

-

Selectivity: It minimizes side reactions, such as the formation of di(p-tolyl)sulfone.

-

Stability: It prevents the degradation of the tosyl chloride and the product.

-

Safety: It helps to control the exothermicity of the reaction.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (

H and -

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of this compound is a well-established process that relies on two fundamental organic reactions: the Williamson ether synthesis and tosylation. By carefully controlling the reaction conditions, particularly temperature and the choice of reagents, this important pharmaceutical intermediate can be prepared in high yield and purity. This guide provides a robust and detailed framework for its synthesis, grounded in established chemical principles and supported by cited protocols.

References

- US2015/0210634 A1, Preparation of SGLT2 inhibitors and intermediates thereof, (2015).

-

University of Calgary, Ch8: Tosylates. URL: [Link]

-

Master Organic Chemistry, Tosylates And Mesylates. URL: [Link]

-

Master Organic Chemistry, The Williamson Ether Synthesis. URL: [Link]

-

Chemistry LibreTexts, Recrystallization. URL: [Link]

-

University of Rochester, Department of Chemistry, Tips & Tricks: Recrystallization. URL: [Link]

-

Wikipedia, Column chromatography. URL: [Link]

-

Khan Academy, Williamson ether synthesis. URL: [Link]

-

New Drug Approvals, BEXAGLIFLOZIN. URL: [Link]

-

Chemistry Steps, Williamson Ether Synthesis. URL: [Link]

-

University of Richmond, Organic Chemistry Williamson Ether Synthesis. URL: [Link]

-

University of Wisconsin-Madison, Experiment 06 Williamson Ether Synthesis. URL: [Link]

-

University of Richmond, 12. The Williamson Ether Synthesis. URL: [Link]

-

Reddit, Help with recrystallization for a tosylate. URL: [Link]

-

Name Reactions in Organic Synthesis, Williamson Ether Synthesis. URL: [Link]

-

Wikipedia, Williamson ether synthesis. URL: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]

- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to 2-cyclopropyloxyethyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in modern organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its reactivity, with a focus on its role as a potent alkylating agent in nucleophilic substitution reactions. Furthermore, this guide outlines robust analytical methodologies for purity assessment and characterization, discusses its primary application in pharmaceutical development, and establishes essential safety and handling procedures. This whitepaper is intended to serve as an authoritative resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights to effectively utilize this versatile reagent.

Core Properties and Specifications

This compound, also known as 2-cyclopropoxyethyl tosylate, is a sulfonate ester that has gained prominence as a critical building block in the synthesis of complex organic molecules.[1][2] Its utility is primarily derived from the exceptional leaving group ability of the tosylate moiety, which facilitates a wide range of nucleophilic substitution reactions.[3][4][5]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 256.32 g/mol | [3][6][7][8] |

| Molecular Formula | C₁₂H₁₆O₄S | [3][6][7][8] |

| CAS Number | 862728-59-4 | [3][6][8] |

| IUPAC Name | 2-cyclopropoxyethyl 4-methylbenzenesulfonate | [3][7] |

| Synonyms | 2-Cyclopropoxyethyl tosylate, Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | [1][2] |

| Boiling Point (Predicted) | 390.8 ± 25.0 °C | [1] |

| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CC2 | [3][7] |

| InChIKey | MTPPJFHIYMURGK-UHFFFAOYSA-N | [1][7] |

Molecular Structure

The structure of this compound features a cyclopropoxyethyl group linked to a tosylate group. The tosylate is an outstanding leaving group due to the resonance stabilization of the resulting anion.

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the tosylation of 2-cyclopropoxyethanol. This reaction exemplifies a standard method for converting a poor leaving group (a hydroxyl group) into an excellent one (a tosylate group).[4][5]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established procedures for the synthesis of tosylates.[6]

Materials:

-

2-cyclopropoxyethanol

-

p-toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

2-methyltetrahydrofuran

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

In a reaction vessel, dissolve 2-cyclopropoxyethanol in a mixture of THF and 2-methyltetrahydrofuran.

-

Cool the mixture to a temperature between -5 °C and 0 °C with stirring under an inert atmosphere (e.g., nitrogen).

-

Slowly add a pre-cooled aqueous solution of NaOH, ensuring the internal temperature remains between -5 °C and 0 °C.

-

Stir the mixture for an additional 20 minutes at this temperature.

-

Add p-toluenesulfonyl chloride portion-wise, again maintaining the temperature between -5 °C and 0 °C.

-

Continue stirring the reaction mixture under nitrogen at this temperature for 5 hours.

-

Allow the reaction to slowly warm to 10-20 °C and stir overnight.

-

Quench the reaction by adding brine.

-

Extract the product into an organic solvent mixture of ethyl acetate and petroleum ether.

-

Combine the organic layers and wash with brine and then water.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Further purify the product as necessary, for example, by column chromatography.

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound lies in its reactivity as an alkylating agent. The tosylate group is an excellent leaving group because the negative charge of the resulting tosylate anion is delocalized through resonance, making it a very stable, weak base.[3][4][9]

This compound readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions. In an Sₙ2 reaction, a nucleophile attacks the carbon atom bonded to the tosylate group, leading to the displacement of the tosylate and the formation of a new bond with the nucleophile. This process occurs with an inversion of stereochemistry if the carbon center is chiral.[4][5]

Caption: Generalized Sₙ2 reaction mechanism involving a tosylate.

Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its application in synthesis. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress. While a specific method for this exact compound is not widely published, a reliable method can be developed based on protocols for similar tosylate compounds.[6][10][11]

Proposed HPLC Method:

| Parameter | Condition |

| HPLC System | Quaternary Gradient HPLC with UV detector |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25-26 min: 95% to 50% B; 26-30 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection | 220 nm and 254 nm |

This method should provide good resolution of the target compound from starting materials and potential byproducts. Method validation according to ICH guidelines is recommended for quality control purposes.[6]

Spectroscopic Analysis (Expected Data)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the aromatic protons of the tosyl group (in the range of 7-8 ppm), a singlet for the methyl group on the benzene ring (around 2.4 ppm), and signals corresponding to the protons of the cyclopropoxyethyl moiety.

-

¹³C NMR: Characteristic signals for the carbons of the aromatic ring, the methyl group, the cyclopropyl ring, and the ethyl chain would be expected.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonate group (S=O stretching around 1350 and 1175 cm⁻¹), the aromatic ring (C=C stretching around 1600 cm⁻¹), and the C-O ether linkage.[12]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the tosylate group or cleavage of the ethyl chain.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of bexagliflozin .[1][2] Bexagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. In the synthesis of bexagliflozin, this tosylate is used to introduce the cyclopropyloxyethyl side chain onto the core structure of the drug molecule through a nucleophilic substitution reaction.

The versatility of this compound as an alkylating agent suggests its potential use in the synthesis of other biologically active molecules where the cyclopropyloxyethyl moiety is desired.

Safety, Handling, and Storage

As with all sulfonate esters, this compound should be handled with care due to its potential as an alkylating agent.

Hazard Statements:

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the excellent leaving group properties of the tosylate moiety, which enables efficient nucleophilic substitution reactions. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe use in research and development.

References

-

A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers. PubMed. Available from: [Link]

-

Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | C12H16O4S | CID 59557773. PubChem. Available from: [Link]

-

An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. OAText. Available from: [Link]

-

Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Available from: [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available from: [Link]

-

The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. Available from: [Link]

-

Sulfonate Esters - How Real is the Risk?. PQRI. Available from: [Link]

-

Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study~. Indian Journal of Chemistry. Available from: [Link]

-

Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+. Pearson+. Available from: [Link]

-

Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate. Available from: [Link]

-

Sulfonate Esters Webinar | PDF | Detection Limit | Methodology. Scribd. Available from: [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Available from: [Link]

-

Sulfonate Esters. Periodic Chemistry. Available from: [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester | C12H16O4S | CID 59557773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound 97.00% | CAS: 862728-59-4 | AChemBlock [achemblock.com]

- 9. periodicchemistry.com [periodicchemistry.com]

- 10. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oatext.com [oatext.com]

- 12. 2-Ethoxyethyl 4-Methylbenzenesulfonate|Research-Chemical [benchchem.com]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Spectral Characterization of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate

Introduction

Overview of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate

This compound, also known as 2-cyclopropoxyethyl tosylate, is an organic compound with the chemical formula C12H16O4S and a molecular weight of 256.32 g/mol .[1][2][3] Its structure features a cyclopropyloxyethyl group attached to a tosylate group. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis.[4] Specifically, it serves as a key building block in the synthesis of various pharmaceutical compounds.[5]

Importance of Spectroscopic Characterization in Drug Development

In the field of drug development, the unambiguous structural confirmation of all intermediates and the final active pharmaceutical ingredient (API) is a critical requirement. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. They provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule, ensuring the identity, purity, and stability of the synthesized compounds. A thorough spectroscopic characterization is a cornerstone of regulatory submissions and guarantees the quality and safety of pharmaceutical products.

Scope of this Guide

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers and scientists. It details the theoretical ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the scientific rationale for the predictions. Furthermore, this guide provides detailed, step-by-step experimental protocols for acquiring high-quality spectral data for this compound.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit the following signals:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (aromatic) | ~ 7.8 | Doublet (d) | 2H |

| b (aromatic) | ~ 7.3 | Doublet (d) | 2H |

| c (-O-CH₂-) | ~ 4.2 | Triplet (t) | 2H |

| d (-O-CH₂-) | ~ 3.7 | Triplet (t) | 2H |

| e (-O-CH-) | ~ 3.4 | Multiplet (m) | 1H |

| f (Ar-CH₃) | ~ 2.4 | Singlet (s) | 3H |

| g (cyclopropyl) | ~ 0.6 | Multiplet (m) | 2H |

| h (cyclopropyl) | ~ 0.4 | Multiplet (m) | 2H |

The predicted chemical shifts are based on the electronic environment of each proton. The aromatic protons a are deshielded due to the electron-withdrawing effect of the sulfonate group, thus appearing at a lower field (~7.8 ppm) compared to the aromatic protons b (~7.3 ppm). The methylene protons c , being directly attached to the electron-withdrawing tosylate group, are expected to be the most downfield of the aliphatic protons (~4.2 ppm). The methylene protons d are adjacent to an ether oxygen and will appear at a slightly higher field (~3.7 ppm). The cyclopropyl methine proton e is expected around 3.4 ppm.[6] The methyl protons f on the aromatic ring will appear as a singlet at approximately 2.4 ppm. The cyclopropyl protons g and h are highly shielded and will appear at a high field (0.4-0.6 ppm).[7][8]

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound would show the following signals:

| Carbon | Chemical Shift (δ, ppm) |

| 1 (quaternary aromatic) | ~ 145 |

| 2 (quaternary aromatic) | ~ 133 |

| 3 (aromatic CH) | ~ 130 |

| 4 (aromatic CH) | ~ 128 |

| 5 (-O-CH₂) | ~ 70 |

| 6 (-O-CH₂) | ~ 68 |

| 7 (-O-CH-) | ~ 65 |

| 8 (Ar-CH₃) | ~ 21 |

| 9 (cyclopropyl CH₂) | ~ 4 |

The aromatic carbons 1 and 2 are quaternary and will appear in the downfield region of the spectrum. The aromatic carbons 3 and 4 will also be in the aromatic region (128-130 ppm). The carbons of the ethyl chain, 5 and 6 , are attached to electronegative oxygen atoms and will be found in the 68-70 ppm range. The cyclopropyl methine carbon 7 will be slightly upfield from the ethyl chain carbons. The methyl carbon 8 will give a signal at approximately 21 ppm. The cyclopropyl methylene carbons 9 are highly shielded and will appear at a very high field, around 4 ppm.[9][10]

Caption: Predicted ¹³C NMR assignments for this compound.

Predicted Infrared (IR) Spectrum

IR spectroscopy is used to identify the functional groups present in a molecule.

The predicted IR spectrum of this compound would show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2850 | Aliphatic C-H | Stretching |

| 1600-1475 | C=C Aromatic | Stretching |

| 1370-1350 | S=O | Asymmetric Stretching |

| 1190-1170 | S=O | Symmetric Stretching |

| 1100-1000 | C-O | Stretching |

| 1000-910 | S-O | Stretching |

The presence of the aromatic ring will be confirmed by the C-H stretching vibrations between 3100-3000 cm⁻¹ and the C=C stretching vibrations between 1600-1475 cm⁻¹. The aliphatic C-H stretching of the ethyl and cyclopropyl groups will appear in the 3000-2850 cm⁻¹ region. The most characteristic peaks for the tosylate group are the strong asymmetric and symmetric S=O stretching bands at approximately 1370-1350 cm⁻¹ and 1190-1170 cm⁻¹, respectively.[11][12] The C-O stretching of the ether and the S-O stretching of the sulfonate ester will be visible in the fingerprint region between 1100-1000 cm⁻¹ and 1000-910 cm⁻¹, respectively.[13]

Predicted Mass Spectrum (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion [M+H]⁺ would be observed at m/z 257.08. With a harder ionization technique like Electron Ionization (EI), the molecular ion [M]⁺˙ at m/z 256.08 would be observed, along with several fragment ions.

Key Predicted Fragment Ions (EI):

| m/z | Fragment Ion |

| 172 | [C₇H₈O₃S]⁺˙ |

| 155 | [C₇H₇O₂S]⁺ |

| 91 | [C₇H₇]⁺ |

| 85 | [C₅H₉O]⁺ |

| 57 | [C₃H₅O]⁺ |

The molecular ion peak is expected at m/z 256.[1] A common fragmentation pathway for tosylates is the cleavage of the S-O bond, leading to the formation of the tosyl radical and a carbocation. Another possibility is the formation of the tosic acid cation radical at m/z 172. The most stable fragment is often the tropylium ion at m/z 91, formed by the rearrangement of the benzyl cation. Cleavage of the C-O bond in the ethyl chain could lead to the formation of the cyclopropyloxyethyl cation at m/z 85. Further fragmentation of this ion could produce the cyclopropylmethyloxy cation at m/z 57.[14][15]

Experimental Protocols for Spectral Acquisition

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR data acquisition.

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[16]

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters, including a 90° pulse, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.[2][3]

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Follow the same sample preparation and initial instrument setup steps as for ¹H NMR.

-

Set the acquisition parameters for a ¹³C NMR experiment, typically with a 30° pulse, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[17][18]

-

Acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Process and reference the spectrum in the same manner as the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Caption: Workflow for IR data acquisition.

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent such as dichloromethane or acetone.[19]

-

Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.[20]

Mass Spectrometry (MS)

Caption: Workflow for LC-MS data acquisition.

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Dilute the stock solution with the mobile phase to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).[21]

-

Set up the Liquid Chromatography (LC) system with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of water and acetonitrile with a small amount of formic acid).[9]

-

Optimize the Mass Spectrometer (MS) parameters. For ESI, this would include optimizing the capillary voltage, cone voltage, and desolvation gas flow and temperature. Select the positive ion mode.[22]

-

Inject the prepared sample into the LC-MS system.

-

Acquire the data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

If further structural information is required, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[5]

Data Summary and Structural Confirmation

Tabulated Summary of Predicted Spectral Data

| Technique | Key Predicted Features |

| ¹H NMR | Aromatic signals at ~7.8 and ~7.3 ppm; Aliphatic signals for the ethyl and cyclopropyl groups between 0.4 and 4.2 ppm; Methyl singlet at ~2.4 ppm. |

| ¹³C NMR | Aromatic signals between 128-145 ppm; Aliphatic signals between 4-70 ppm; Methyl signal at ~21 ppm. |

| IR | Strong S=O stretching bands at ~1360 and ~1180 cm⁻¹; C-O stretching around 1050 cm⁻¹; Aromatic and aliphatic C-H stretching above 2850 cm⁻¹. |

| MS (ESI) | [M+H]⁺ at m/z 257. |

| MS (EI) | Molecular ion at m/z 256; Major fragments at m/z 155, 91, and 85. |

Workflow for Structural Elucidation

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

Caption: Integrated workflow for structural elucidation.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

PubChem. (n.d.). Toluene-4-sulfonic acid 2-cyclopropoxy-ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of epoxidized methyl ester sulfonate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

LCGC International. (2018). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

-

Bio-protocol. (2022). Acquisition and Processing of 1H NMR Data. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

-

Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate. Retrieved from [Link]

-

Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Semantic Scholar. (1983). 13C NMR chemical shifts of thiols, sulfinic acids, sulfinyl chlorides, sulfonic acids and sulfonic anhydrides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR Spectra of Technically Important Sodium 1- and 2-Aminonaphthalenesulfonates. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

NMRHANDS-ON PROTOCOLS –ACQUISITION. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Quora. (2023). How do you find the IR spectrum of a compound? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). The 1H-NMR experiment. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Ethers. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the cyclopropyl signals in the ¹H NMR spectra of the.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... Retrieved from [Link]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. bio-protocol.org [bio-protocol.org]

- 3. books.rsc.org [books.rsc.org]

- 4. scilit.com [scilit.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. compoundchem.com [compoundchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.uiowa.edu [chem.uiowa.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. clinicalpub.com [clinicalpub.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectra of 2-cyclopropyloxyethyl 4-methylbenzenesulfonate, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals like bexagliflozin.[1][2] Understanding the NMR characteristics of this molecule is crucial for reaction monitoring, quality control, and structural verification. This document will provide a predictive analysis of its NMR spectra, grounded in fundamental principles and supported by data from analogous structures.